3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
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Overview
Description
3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone is a chemical compound with the molecular formula C15H11Cl3O3S and a molecular weight of 377.676 g/mol . This compound is known for its unique structure, which includes both chlorophenyl and sulfonyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone typically involves the reaction of 4-chlorobenzene sulfonyl chloride with 3,4-dichlorophenylacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl groups may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone: Similar structure but with a sulfanyl group instead of a sulfonyl group.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a sulfonamide group and a thiadiazole ring, showing different chemical properties and applications.
Uniqueness
3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone is unique due to its combination of sulfonyl and dichlorophenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3,4-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3S/c16-11-2-4-12(5-3-11)22(20,21)8-7-15(19)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXPYWXMFQVPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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